![molecular formula C18H17F3N6O2S B2865149 1-((2,4-difluorophenyl)sulfonyl)-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine CAS No. 1049385-50-3](/img/structure/B2865149.png)
1-((2,4-difluorophenyl)sulfonyl)-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine
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Description
1-((2,4-difluorophenyl)sulfonyl)-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine is a useful research compound. Its molecular formula is C18H17F3N6O2S and its molecular weight is 438.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The compound 1-((2,4-difluorophenyl)sulfonyl)-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine, due to its complex structure, has been involved in the synthesis of novel derivatives with potential biological activities. For instance, the synthesis and antibacterial activities of 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives have been designed, synthesized, and characterized, showing potential as antibacterial agents against various pathogens (Wu Qi, 2014).
Anticancer Activity
Derivatives of the compound have been investigated for their anticancer properties. Notably, di- and trifunctional substituted 1,3-thiazoles, incorporating the piperazine moiety, have been screened for anticancer activity, showing promise against a range of cancer cell lines (Kostyantyn Turov, 2020).
Receptor Antagonism and Radioligand Development
The compound and its derivatives have been instrumental in developing receptor antagonists and radioligands. For example, derivatives have been identified as potent adenosine A2B receptor antagonists, with subnanomolar affinity and high selectivity, also yielding a new radioligand with subtype specificity (T. Borrmann et al., 2009). Additionally, synthesis efforts have produced dopamine reuptake inhibitors, such as the fluorine-18 labeled GBR 12909, highlighting the compound's relevance in neuroscience research (M. Haka & M. Kilbourn, 1990).
Antimicrobial and Antifungal Studies
The compound's framework has facilitated the creation of new antimicrobial and antifungal agents. Optically active antifungal azoles containing the piperazine structure have shown significant activity against a variety of fungal cultures, highlighting the compound's versatility in drug development (R. Upadhayaya et al., 2004).
properties
IUPAC Name |
1-(2,4-difluorophenyl)sulfonyl-4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N6O2S/c19-13-1-4-15(5-2-13)27-18(22-23-24-27)12-25-7-9-26(10-8-25)30(28,29)17-6-3-14(20)11-16(17)21/h1-6,11H,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCRZEDSLNYVNST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)F)S(=O)(=O)C4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2,4-difluorophenyl)sulfonyl)-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine |
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